molecular formula C47H74O18 B3029225 Chikusetsusaponin-Ib CAS No. 59252-87-8

Chikusetsusaponin-Ib

Cat. No. B3029225
CAS RN: 59252-87-8
M. Wt: 927.1 g/mol
InChI Key: CGEOMQZMNZQKNQ-GNDIVNLPSA-N
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Description

Chikusetsusaponin-Ib is a bioactive compound derived from the rhizome of Panax japonicus C.A. Mey. It belongs to the class of oleanolic acid saponins. These natural compounds have drawn attention due to their potential therapeutic effects, especially in the context of cancer treatment .


Molecular Structure Analysis

Chikusetsusaponin-Ib has a distinctive molecular structure. It comprises an oleanolic acid aglycone (triterpenoid) linked to one or more sugar moieties. The specific arrangement of these components determines its biological activity. Structural elucidation through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry has provided insights into its chemical composition .


Chemical Reactions Analysis

Chikusetsusaponin-Ib can undergo various chemical reactions, including hydrolysis, glycosylation, and esterification. These reactions influence its stability, solubility, and pharmacological properties. Researchers explore these transformations to enhance its bioavailability and optimize its therapeutic potential .


Physical And Chemical Properties Analysis

  • Stability : Its stability under various conditions (pH, temperature, light) influences its shelf life .

Scientific Research Applications

Anti-Obesity Effects

  • Chikusetsusaponins from Panax japonicus rhizomes have shown potential anti-obesity effects. They can prevent weight gain and adipose tissue increase in high-fat diet-fed mice, possibly by delaying the absorption of dietary fat via inhibition of pancreatic lipase activity (Han et al., 2005).

Anti-Inflammatory Properties

  • Chikusetsusaponin IVa can significantly decrease the expression of inflammatory markers like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various interleukins in lipopolysaccharide-stimulated cells. This suggests potential for treating inflammation-related conditions (Wang et al., 2015).

Antithrombotic Effects

  • Chikusetsusaponin IVa isolated from Ilex paraguariensis shows promising antithrombotic effects, including the inhibition of thrombin-induced platelet aggregation. This could have implications for developing new therapeutic agents for thrombosis (Dahmer et al., 2012).

Antiviral Activities

  • Chikusetsusaponin IVa demonstrates antiviral activities against several viruses, including HSV-1, HSV-2, and human cytomegalovirus. Its mode of action includes inactivating virus particles and inhibiting the release of progeny viruses from infected cells (Rattanathongkom et al., 2009).

Anticancer Potential

  • Chikusetsusaponin IVa methyl ester, isolated from Achyranthes japonica, has shown anticancer activity, particularly by inducing cell cycle arrest and triggering apoptosis in cancer cells. It downregulates the expression of key cell cycle regulatory proteins (Lee et al., 2015).

Acetylcholinesterase Inhibitory Activity

  • Chikusetsusaponins such as Chikusetsusaponin IVa have been identified as potential acetylcholinesterase inhibitors, which suggests a possible role in treating diseases like Alzheimer’s (Li et al., 2017).

Safety And Hazards

  • Dosage : Determining optimal dosages for therapeutic use is critical .

Future Directions

  • Combination Therapies : Assess synergistic effects when combined with other anticancer agents .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyloxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(63-38-32(54)29(51)24(20-49)60-38)36(64-40)37(57)65-39-33(55)30(52)28(50)23(19-48)61-39/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,58,59)/t22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEOMQZMNZQKNQ-GNDIVNLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

927.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chikusetsusaponin Ib

Citations

For This Compound
28
Citations
T LIN, N Kondo, J Shoji - Chemical and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
… On acid hydrolysis both chikusetsusaponin Ib and IVa gave oleanolic acid (6) as an aglycone, chikusetsusaponin I gave panaxatriol (7),4) and chikusetsusaponin Ia gave panaxadiol (8),…
Number of citations: 80 www.jstage.jst.go.jp
S Li, C Liu, C Liu, Y Zhang - Journal of Chromatography B, 2017 - Elsevier
… Peaks 2 and 3 were identified as chikusetsusaponin Ib and chikusetsusaponin IV, respectively, by comparison with the reference standards. Peak 4 was identified as chikusetsusaponin …
Number of citations: 18 www.sciencedirect.com
T Osamu - Proceedings of the Ginseng society Conference, 1978 - koreascience.kr
Isolation and structure determination of a number of ginseng saponins were already established; ginsenoside-Ro (= chikusetsusaponin V, glycoside of oleanolic acid) and dammarane-…
Number of citations: 0 koreascience.kr
W Zhe, J Zhong-jian, ZZC Tze-tsin, Y Chong-ren… - Journal of Integrative …, 1985 - jipb.net
Abstract: From the rhizome of Panax japonicus CA Meyer var. angustifolius (Burk.) Cheng et Chu collected in Yunnan, 10 triterpenoid saponins were isolated with SiO2 chromatograph …
Number of citations: 2 www.jipb.net
H Jun, L Fang, Q Zheng - 2020 - researchsquare.com
Background Although the clinical effect of stir-fried Dolichos lablab L. kernel has been approved in modern traditional Chinese medicine, existing associated studies mainly focus on its …
Number of citations: 3 www.researchsquare.com
L Liu, FR Xu, YZ Wang - Journal of ethnopharmacology, 2020 - Elsevier
Ethnopharmacological relevance Panax L. (Araliaceae) is globally-recognized plant resource suitable for the globalization of traditional Chinese medicines. It has traditionally been …
Number of citations: 64 www.sciencedirect.com
HAN Jun, Z Qinfang, F Liangzi, H Xiaolong - Digital Chinese Medicine, 2021 - Elsevier
Objective To screen for α-glucosidase inhibitor active compounds in the total saponins of Baibiandou (Lablab Semen Album) based on UHPLC-Q-Exactive Orbitrap MS technology and …
Number of citations: 1 www.sciencedirect.com
F Liangzi, Z Qinfang, H Jun - Digital Chinese Medicine, 2021 - Elsevier
Objective To explore the pharmacological mechanism of active saponin compounds of Tuchao Baibiandouren (Lablab Semen Album fried with earth, TCBBDR) in treating type 2 …
Number of citations: 4 www.sciencedirect.com
HH Chan, TL Hwang, MVB Reddy, DT Li… - Journal of natural …, 2011 - ACS Publications
Two new saponins, panajaponol (1) and pseudoginsenoside RT1 butyl ester (2), together with 35 known compounds (3−37), were isolated from the roots of Panax japonicus var. major. …
Number of citations: 47 pubs.acs.org
BM Huang, QL Zha, TB Chen, SY Xiao, Y Xie, P Luo… - Phytomedicine, 2018 - Elsevier
Background Ginseng (Ginseng Radix et Rhizoma, Panax ginseng CA Meyer) is gaining more publicity in modern society due to its health benefit and huge value in market. In the …
Number of citations: 76 www.sciencedirect.com

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